molecular formula C6H14Cl2N2 B15359669 2-Azaspiro[3.3]heptan-6-amine dihydrochloride

2-Azaspiro[3.3]heptan-6-amine dihydrochloride

Cat. No.: B15359669
M. Wt: 185.09 g/mol
InChI Key: NNXFDVGZZIVZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[3.3]heptan-6-amine dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2. It is a derivative of azaspiro compounds, which are characterized by their unique bicyclic structure containing nitrogen atoms. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-azaspiro[3.3]heptan-6-amine dihydrochloride typically involves multiple steps, starting with the formation of the azaspiro ring system

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized reactors and equipment to ensure consistent quality and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Azaspiro[3.3]heptan-6-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Production of reduced amines.

  • Substitution: Generation of alkylated derivatives.

Scientific Research Applications

2-Azaspiro[3.3]heptan-6-amine dihydrochloride has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-azaspiro[3.3]heptan-6-amine dihydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 2-methyl-2-azaspiro[3.3]heptan-6-amine dihydrochloride

  • 2-(propan-2-yl)-2-azaspiro[3.3]heptan-6-amine dihydrochloride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C6H14Cl2N2

Molecular Weight

185.09 g/mol

IUPAC Name

2-azaspiro[3.3]heptan-6-amine;dihydrochloride

InChI

InChI=1S/C6H12N2.2ClH/c7-5-1-6(2-5)3-8-4-6;;/h5,8H,1-4,7H2;2*1H

InChI Key

NNXFDVGZZIVZLR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC12CNC2)N.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.